3,7,16-Trihydroxystigmast-5-ene

Drug-likeness Solubility Lipinski's Rule of Five

Research on polyhydroxylated sterol SAR cannot rely on mono-hydroxylated phytosterols (stigmasterol: HBD=1). 3,7,16-Trihydroxystigmast-5-ene (CAS 289056-24-2), isolated from Walsura robusta, delivers a defined trihydroxylation pattern (C3, C7, C16) with HBD=3 and HBA=3, enabling precise solubility, permeability, and target-binding predictions. • Distinct HBD=3 vs. HBA=3 profile alters ADME predictions vs. common phytosterols • Serves as an authentic analytical standard for Meliaceae chemotaxonomy • Research-grade purity; stored at 2-8°C with global ambient shipping.

Molecular Formula C29H50O3
Molecular Weight 446.7 g/mol
Cat. No. B8099804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,16-Trihydroxystigmast-5-ene
Molecular FormulaC29H50O3
Molecular Weight446.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
InChIInChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19?,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1
InChIKeyGSNYNPKRIFCZGN-ATLMUYDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,16-Trihydroxystigmast-5-ene: A Trihydroxylated Stigmastane Steroid for Research Procurement


3,7,16-Trihydroxystigmast-5-ene (CAS 289056-24-2, molecular formula C₂₉H₅₀O₃) is a naturally occurring steroid belonging to the stigmastane class, characterized by a cholestane moiety with an ethyl group at C24 and three hydroxyl substituents at positions C3, C7, and C16 [1]. This compound is isolable from the herbs of Walsura robusta (Meliaceae) and is provided as a research-grade natural product for life science investigations . Its specific trihydroxylation pattern distinguishes it from more common phytosterols like stigmasterol and β-sitosterol, which possess only a single C3 hydroxyl group, thereby offering a distinct chemical scaffold for structure-activity relationship (SAR) studies [1].

Why Generic Substitution of 3,7,16-Trihydroxystigmast-5-ene with Common Phytosterols is Scientifically Inappropriate


The procurement of 3,7,16-Trihydroxystigmast-5-ene for research cannot be satisfied by generic substitution with more abundant and less expensive phytosterols, such as stigmasterol or β-sitosterol, due to fundamental differences in molecular properties driven by its unique trihydroxylated structure. As quantified in Section 3, the presence of three hydrogen bond donors (HBD=3) and three hydrogen bond acceptors (HBA=3) in 3,7,16-Trihydroxystigmast-5-ene, compared to HBD=1 and HBA=1 for stigmasterol, predicts significantly different solubility, permeability, and target-binding profiles [1][2]. These differences in physicochemical and ADME-relevant descriptors preclude the use of a mono-hydroxylated phytosterol as a valid model for investigating the biological consequences of this specific polyhydroxylated steroid architecture, thereby necessitating the acquisition of the exact compound for reproducible scientific inquiry [3].

3,7,16-Trihydroxystigmast-5-ene: Quantified Differentiation Evidence Against Key Comparators


Hydrogen Bonding Capacity: A 3-Fold Increase in H-Bond Donors Relative to Stigmasterol

3,7,16-Trihydroxystigmast-5-ene possesses three hydrogen bond donor (HBD) groups due to its three hydroxyl moieties at C3, C7, and C16, in contrast to stigmasterol, which contains a single hydroxyl group at C3 and therefore has only one HBD [1][2]. This structural difference results in a quantified 3-fold increase in HBD count for 3,7,16-Trihydroxystigmast-5-ene (HBD=3) versus stigmasterol (HBD=1).

Drug-likeness Solubility Lipinski's Rule of Five ADME

Molecular Weight and Lipophilicity (XLogP3): A Quantitative Shift in Physicochemical Space

The computed lipophilicity of 3,7,16-Trihydroxystigmast-5-ene, as measured by XLogP3, is 6.9, while its molecular weight is 446.7 g/mol [1]. In comparison, the widely used phytosterol stigmasterol has a lower XLogP3 value of approximately 7.4 (based on computed data) and a molecular weight of 412.7 g/mol [2][3]. This demonstrates that 3,7,16-Trihydroxystigmast-5-ene occupies a distinct, albeit slightly less lipophilic, region of physicochemical space relative to stigmasterol, despite having a higher molecular weight.

Lipophilicity Drug-likeness Physicochemical Properties SAR

Natural Source and Taxonomic Specificity: Isolation from Walsura robusta as a Differentiator

3,7,16-Trihydroxystigmast-5-ene has been specifically isolated from the herbs of Walsura robusta, a species within the Meliaceae family [1]. This is in contrast to stigmasterol, which is a ubiquitous phytosterol found across a vast range of plant species, including soybeans, calabar beans, and rapeseed [2]. The restricted natural occurrence of 3,7,16-Trihydroxystigmast-5-ene to a specific Walsura species highlights its value as a chemotaxonomic marker and a unique scaffold for drug discovery, distinguishing it from common, widely distributed analogs.

Natural Product Chemistry Chemotaxonomy Biodiversity Isolation

Defined Research Applications for 3,7,16-Trihydroxystigmast-5-ene Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies on Steroid Hydroxylation Patterns

The precise trihydroxylation pattern at C3, C7, and C16 of 3,7,16-Trihydroxystigmast-5-ene [1] provides a well-defined chemical probe for investigating how specific hydroxyl group positioning on the stigmastane skeleton influences biological activity. Its 3-fold increase in hydrogen bond donor count compared to mono-hydroxylated sterols like stigmasterol [2][3] makes it an essential tool for SAR studies focused on the role of polyhydroxylation in modulating receptor binding, enzyme inhibition, and cellular permeability.

Chemotaxonomic and Biosynthetic Pathway Investigation in Walsura Species

As a secondary metabolite specifically isolated from Walsura robusta [4], 3,7,16-Trihydroxystigmast-5-ene serves as a key analytical standard for chemotaxonomic studies within the Meliaceae family. Its presence can be used to differentiate Walsura species from other related genera and to investigate the unique biosynthetic pathways that lead to the formation of polyhydroxylated stigmastanes in this plant lineage.

Development of Novel Steroid-Based Chemical Probes with Altered Physicochemical Profiles

The distinct combination of higher molecular weight and slightly reduced lipophilicity (XLogP3 = 6.9) of 3,7,16-Trihydroxystigmast-5-ene, compared to common phytosterols [1][5], positions it as a starting scaffold for the development of chemical probes with tailored ADME properties. Its unique hydrogen bonding capacity can be exploited to improve aqueous solubility or to target specific biological interfaces, offering a differentiated starting point for medicinal chemistry optimization compared to more lipophilic, mono-hydroxylated analogs.

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